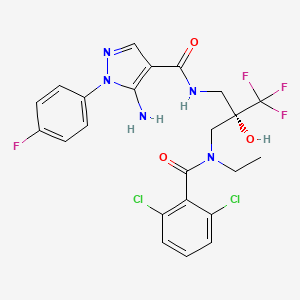

GSK866

Description

Evolution of Glucocorticoid Receptor Ligand Design

Historical Context of Glucocorticoid Therapeutics

Glucocorticoids, such as cortisone (B1669442) and dexamethasone (B1670325), have been a cornerstone in treating a wide array of inflammatory and autoimmune conditions since their introduction in the late 1940s and early 1950s wikipedia.orgresearchgate.netnih.govnih.govmims.com. Their potent anti-inflammatory and immunosuppressive properties are mediated through the ubiquitous glucocorticoid receptor (GR) nih.govfishersci.no. Despite their efficacy, the therapeutic utility of conventional GCs is significantly hampered by numerous adverse effects, including metabolic disturbances, bone loss, and skin atrophy, which arise from their widespread activation of GR-mediated gene expression pathways wikipedia.orgresearchgate.netmims.comwikipedia.orgthegoodscentscompany.comnih.govuni.lu.

Rationale for Selective Glucocorticoid Receptor Modulation

The recognition of these debilitating side effects spurred a critical need for novel therapeutic agents that could retain the beneficial anti-inflammatory actions of GCs while minimizing their detrimental systemic effects mims.comfishersci.nowikipedia.orgnih.govguidetopharmacology.orgfishersci.cawikipedia.orgmims.comuni.luguidetopharmacology.orguni.luguidetoimmunopharmacology.org. This rationale led to the concept of selective glucocorticoid receptor modulation. Research efforts shifted towards designing compounds capable of dissociating the desirable anti-inflammatory effects, primarily mediated by transrepression, from the metabolic side effects, largely associated with transactivation nih.govguidetopharmacology.orgfishersci.camims.comguidetopharmacology.org. This selective modulation aims to achieve a more favorable therapeutic index.

Classification and Overview of Selective Glucocorticoid Receptor Agonists

Definition and Therapeutic Concept of SEGRAs

Selective Glucocorticoid Receptor Agonists (SEGRAs), also sometimes referred to as Selective Glucocorticoid Receptor Modulators (SEGRMs), are a class of experimental drugs engineered to selectively activate the transrepression pathway of the glucocorticoid receptor, thereby promoting anti-inflammatory effects, while minimizing activation of the transactivation pathway responsible for many of the classical glucocorticoid side effects nih.govguidetopharmacology.orgfishersci.camims.comguidetopharmacology.org. This differential modulation of GR activity represents a significant advancement in glucocorticoid pharmacology, offering the potential for safer and more targeted therapies mims.com.

Positioning of GSK866 as a Prototype Non-Steroidal SEGRA

Within the evolving field of selective GR modulation, this compound has been established as a prototype non-steroidal SEGRA wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.comuni.lumims.comwikipedia.org. Unlike traditional glucocorticoids which possess a steroidal scaffold, this compound's non-steroidal chemical structure signifies a departure in GR ligand design, demonstrating that selective GR modulation can be achieved without the conventional steroid backbone fishersci.nowikipedia.orgnih.govfishersci.cawikipedia.orgguidetopharmacology.org. This positioning underscores its importance in exploring novel chemical spaces for GR ligand development.

Research Significance of this compound in Glucocorticoid Receptor Pharmacology

This compound holds considerable research significance due to its distinctive selective properties and its role in elucidating GR mechanisms. It functions as a selective glucocorticoid receptor agonist with an inhibitory concentration 50 (IC50) of 4.6 nM nih.govguidetopharmacology.orgguidetopharmacology.org.

The crystal structure of the glucocorticoid receptor ligand-binding domain (GR-LBD) in complex with this compound (PDB code 3E7C) has been resolved, providing crucial insights into its selective mechanism wikipedia.orgguidetopharmacology.orgmims.comwikipedia.org. This structural data reveals subtle conformational changes in helix 12 positioning when bound to this compound, distinguishing it from traditional steroidal ligands wikipedia.org. These conformational differences are believed to alter the binding of coactivators, thereby contributing to its selective GR modulation wikipedia.org.

Further research has involved the development and characterization of this compound analogs, particularly those incorporating cysteine-reactive warheads, such as UAMC-1217 and UAMC-1218 wikipedia.orgguidetoimmunopharmacology.orgmims.comwikipedia.org. These analogs were designed to achieve long-lasting therapeutic effects, potentially with reduced systemic side effects due to negligible off-rates wikipedia.orgguidetoimmunopharmacology.orgmims.com. Studies have demonstrated that these non-steroidal this compound analogs exhibit favorable anti-inflammatory properties with significantly reduced GR transactivation in reporter gene assays, compared to the strong agonistic activities of this compound wikipedia.orgguidetoimmunopharmacology.orgmims.com.

Detailed research findings on these analogs include:

GR Potency and Selectivity: UAMC-1217 and UAMC-1218 were characterized for their GR potency and selectivity in various biochemical and cellular assays wikipedia.orgguidetoimmunopharmacology.orgmims.com.

Reporter Gene Studies: GR- and NFκB-dependent reporter gene studies confirmed their favorable anti-inflammatory properties and reduced GR transactivation wikipedia.orgguidetoimmunopharmacology.orgmims.com.

GR Phosphoactivation and Nuclear Translocation: These compounds induced significant GR phosphoactivation and nuclear translocation, similar to this compound wikipedia.orgguidetoimmunopharmacology.orgmims.com.

Covalent Binding Confirmation: Mass spectrometry analysis of tryptic peptides from the recombinant GR-LBD bound to UAMC-1217 or UAMC-1218 confirmed covalent cysteine-dependent GR binding wikipedia.orgguidetoimmunopharmacology.orgmims.com.

Conformational Differences: Molecular dynamics simulations and GR-LBD coregulator interaction profiling of this compound and its covalently binding analogs revealed subtle conformational differences that are hypothesized to underlie their SEGRA properties wikipedia.orgguidetoimmunopharmacology.orgmims.com.

Endogenous Gene Modulation: UAMC-1217 demonstrated selective downstream anti-inflammatory effects at endogenous target genes, such as inhibiting interleukin 6 (IL6) gene transcription, while concomitantly reducing the transcription levels of the GR target gene GC-induced leucine (B10760876) zipper (GILZ)/TSC22D3 wikipedia.orgmims.com.

These findings underscore this compound's pivotal role as a research tool for understanding the intricate mechanisms of GR signaling and as a foundational compound for the development of next-generation, safer glucocorticoid-like therapeutics.

Key Research Data for this compound

| Property | Value | Reference |

| IC50 (GR agonist) | 4.6 nM | nih.govguidetopharmacology.orgguidetopharmacology.org |

| PDB Code (GR-LBD complex) | 3E7C | wikipedia.orgguidetopharmacology.orgmims.comwikipedia.org |

| Classification | Non-steroidal SEGRA | wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.comuni.lumims.comwikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21Cl2F4N5O3 |

|---|---|

Molecular Weight |

562.3 g/mol |

IUPAC Name |

5-amino-N-[(2S)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m0/s1 |

InChI Key |

LKQMULLPLYLIGW-QFIPXVFZSA-N |

SMILES |

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Isomeric SMILES |

CCN(C[C@@](CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Canonical SMILES |

CCN(CC(CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N)(C(F)(F)F)O)C(=O)C3=C(C=CC=C3Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-866; GSK 866; GSK866 |

Origin of Product |

United States |

Molecular Pharmacology and Mechanism of Action of Gsk866

Glucocorticoid Receptor as the Primary Molecular Target

GSK866 functions primarily by targeting the glucocorticoid receptor (GR), a crucial ligand-inducible transcription factor belonging to the nuclear receptor superfamily. researchgate.netnih.gov The GR is ubiquitously expressed across nearly all cell types in the human body, playing a pivotal role in regulating genes involved in development, metabolism, and immune responses. researchgate.netnih.gov

Glucocorticoid Receptor Structure and Ligand Binding Domain Interactions

In its inactive state, the glucocorticoid receptor typically resides in the cytoplasm, forming a heterocomplex with various heat shock proteins (HSPs) and associated immunophilins. nih.govnih.gov Upon binding of a ligand, such as a glucocorticoid or a selective agonist like this compound, the GR undergoes a crucial conformational change within its ligand-binding domain (LBD). This conformational alteration facilitates the dissociation of bound HSPs, enabling the activated GR complex to translocate into the nucleus. nih.govresearchgate.netnih.gov

Structural analyses, including X-ray crystallography, have provided detailed insights into the GR LBD and its interactions with various ligands. The crystal structure of the human GR LBD co-crystallized with this compound (PDB ID: 3E7C) has been determined at a resolution of 2.15 Å, offering a molecular blueprint of this critical interaction. nih.govnih.gov These structural studies reveal that different ligands induce subtle, yet distinct, conformational changes in the GR LBD, which in turn dictate their variable agonistic, antagonistic, or mixed pharmacological properties based on specific coactivator or corepressor interactions. nih.govguidetoimmunopharmacology.org

Binding Profile of this compound with the Glucocorticoid Receptor

This compound is characterized as a selective glucocorticoid receptor agonist. researchgate.netresearchgate.netnih.govguidetopharmacology.orgmims.com Its binding potency to the GR is notable, with an inhibitory concentration 50% (IC50) reported at 4.6 nM in various assays. researchgate.netnih.govguidetopharmacology.orgmims.comnih.gov Another source indicates an IC50 of 3.16 nM and an effective concentration 50% (EC50) of 2 nM for this compound in the context of the GR LBD (PDB 3E7C). nih.gov This potency is described as being comparable to that of dexamethasone (B1670325) in vitro. nih.gov

Research into analogs of this compound, such as UAMC-1217 and UAMC-1218, has further elucidated the binding characteristics of this class of compounds. In ligand displacement assays utilizing radiolabeled dexamethasone, this compound demonstrated a GR-LBD affinity with an IC50 of 4.6 nM. In contrast, UAMC-1217 and UAMC-1218 exhibited approximately 5-fold lower affinities, with IC50 values of 22 nM and 34 nM, respectively. nih.gov

Table 1: Ligand Binding Potency of this compound and Analogs to Glucocorticoid Receptor Ligand-Binding Domain

| Compound | IC50 (nM) | Assay Type | Reference |

| This compound | 4.6 | General Glucocorticoid Receptor Agonist Assay | guidetopharmacology.orgmims.comnih.gov |

| This compound | 3.16 | BindingDB (PDB 3E7C) | nih.gov |

| UAMC-1217 | 22 | Ligand Displacement Assay (radiolabeled Dex) | nih.gov |

| UAMC-1218 | 34 | Ligand Displacement Assay (radiolabeled Dex) | nih.gov |

The binding of this compound to the GR LBD induces specific conformational changes that are critical for its selective pharmacological profile. Molecular dynamics (MD) simulations and coregulator interaction profiling have been employed to characterize these dynamic alterations. nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgguidetopharmacology.org These studies indicate that this compound, along with its active analogs UAMC-1217 and UAMC-1218, promotes an agonistic cofactor binding profile that is similar to that observed with dexamethasone treatment. nih.gov

However, detailed cofactor profiling has revealed quantitative differences in the specific agonist conformations induced by dexamethasone, this compound, UAMC-1217, and UAMC-1218. nih.gov These subtle conformational distinctions are believed to underpin their selective glucocorticoid receptor agonist (SEGRA) properties. nih.govguidetopharmacology.orgguidetopharmacology.org The availability of the GR LBD crystal structure bound to this compound (PDB ID 3E7C) further aids in understanding the molecular interactions and conformational shifts that occur upon ligand binding. researchgate.netnih.govnih.govnih.gov

Ligand Binding Potency and Selectivity of this compound

Differential Glucocorticoid Receptor Signaling Modulation by this compound

This compound is classified as a SEGRA due to its ability to selectively modulate glucocorticoid receptor signaling pathways. researchgate.netnih.gov Unlike traditional glucocorticosteroids, which activate both transactivation and transrepression pathways, SEGRAs like this compound primarily exert their pharmacological effects by activating only the transrepression pathway. researchgate.netnih.gov This differential modulation is a key characteristic aimed at improving the therapeutic index of glucocorticoid-based therapies by reducing the adverse metabolic side effects commonly associated with the transactivation pathway. nih.govresearchgate.netnih.gov

Glucocorticoid Receptor Transactivation Pathways

The transactivation pathway of the glucocorticoid receptor involves GR dimerization and subsequent binding to glucocorticoid response elements (GREs) within the genome, leading to gene activation. nih.govnih.gov This pathway is largely responsible for the undesirable side effects of glucocorticoid therapy, including diabetogenic activity, osteoporosis, and skin atrophy. nih.gov In contrast, the transrepression pathway, which is associated with the anti-inflammatory actions of glucocorticoids, involves GR monomers interfering with the activity of pro-inflammatory transcription factors such as NFκB and AP1. nih.gov

While this compound itself has been shown to induce significant GR transactivation at concentrations of 10 nM, its non-steroidal analogs, UAMC-1217 and UAMC-1218, demonstrate significantly reduced GR transactivation at similar concentrations, falling below the levels observed with dexamethasone. nih.govguidetopharmacology.org This reduced transactivation, coupled with favorable anti-inflammatory properties, underscores the SEGRA characteristics of these compounds. nih.govguidetoimmunopharmacology.orgguidetopharmacology.org

Further evidence of differential modulation is provided by studies on endogenous target gene expression. For instance, UAMC-1217, an analog of this compound, has been shown to elicit anti-inflammatory interleukin 6 (IL6) gene transcription while concomitantly reducing the transcription levels of the GR target gene GC-induced leucine (B10760876) zipper (GILZ)/TSC22D3. nih.gov These findings, supported by GR immuno-localization and S211 phospho-GR western analysis, illustrate significant GR phosphoactivation and nuclear translocation upon treatment with this compound, UAMC-1217, or UAMC-1218. nih.govguidetopharmacology.orgguidetopharmacology.org This selective modulation aims to maximize the therapeutic anti-inflammatory benefits while minimizing the adverse metabolic activities. nih.govresearchgate.netnih.gov

Mechanisms of Glucocorticoid Receptor Dimerization and DNA Binding to Glucocorticoid Response Elements (GREs)

In its inactive state, the GR resides in the cytosol, complexed with heat shock proteins (HSPs) and immunophilins nih.govnih.govnih.gov. Upon binding of a glucocorticoid ligand, the GR undergoes a conformational change, leading to the dissociation of bound HSPs and its subsequent translocation into the nucleus nih.govnih.govnih.gov. Within the nucleus, the activated GR can regulate gene expression through two primary genomic mechanisms: transactivation and transrepression nih.govnih.govguidetopharmacology.org.

Gene activation, or transactivation, typically involves the dimerization of activated GR molecules nih.govnih.govnih.govguidetopharmacology.orgnih.gov. These GR homodimers then bind cooperatively to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes nih.govnih.govnih.govguidetopharmacology.orgnih.govfishersci.no. GREs are characterized by palindromic sequences, often consisting of two hexameric half-sites separated by a three-base pair spacer nih.govnih.govnih.govfishersci.no. The DNA-binding domain (DBD) of the GR, particularly its two zinc fingers, plays a critical role in both DNA binding and receptor dimerization nih.gov. Studies involving GRdim mice, which possess a point mutation preventing GR dimerization and DNA binding, have demonstrated that blocking transactivation does not interfere with anti-inflammatory transrepression effects, highlighting the distinct roles of these pathways nih.govnih.govfishersci.no.

Modulation of Glucocorticoid Receptor Transactivation by this compound

A key characteristic of selective glucocorticoid receptor agonists (SEGRAs) like this compound is their ability to modulate GR transactivation. Research findings indicate that this compound and its non-steroidal analogs, specifically UAMC-1217 and UAMC-1218, exhibit favorable anti-inflammatory properties coupled with reduced GR transactivation nih.govnih.govnih.govuni.lu. In contrast, other analogs, UAMC-1158 and UAMC-1159, failed to significantly modulate cellular GR activity in this regard nih.govnih.govnih.govnih.govuni.lu.

Reporter gene assays, such as those using GRE-luciferase constructs, have been instrumental in demonstrating the reduced GR transactivation elicited by this compound, UAMC-1217, and UAMC-1218 nih.govnih.govuni.lu. Furthermore, analyses of GR immuno-localization and S211 phospho-GR western blots have shown that treatment with this compound, UAMC-1217, or UAMC-1218 results in significant GR phosphoactivation and nuclear translocation nih.govnih.govnih.govnih.gov. Despite these initial activation steps, the functional outcome in terms of gene activation via the transactivation pathway is notably diminished compared to traditional glucocorticoids. This selective modulation is central to the development of SEGRAs, aiming to minimize the metabolic adverse effects that are largely attributed to the transactivation pathway nih.govresearchgate.netmims.comnih.govuni.luguidetopharmacology.orgguidetopharmacology.org.

Glucocorticoid Receptor Transrepression Pathways

Transrepression represents the second major genomic mechanism by which glucocorticoids exert their effects. This pathway is widely considered to be the primary mediator of the desirable anti-inflammatory and immunosuppressive actions of GCs nih.govguidetopharmacology.orgguidetopharmacology.org.

Interference with Pro-Inflammatory Transcription Factors (e.g., NFκB, AP-1) by this compound

The mechanism of transrepression involves the activated GR, often as a monomer, interfering with the activity of various pro-inflammatory transcription factors, notably nuclear factor-kappa B (NFκB) and activating protein-1 (AP-1) nih.govnih.govnih.govnih.govguidetopharmacology.orgfishersci.nonih.govresearchgate.netguidetoimmunopharmacology.org. This compound and its analogs, UAMC-1217 and UAMC-1218, have demonstrated favorable anti-inflammatory properties linked to their ability to induce NFκB-transrepression nih.govnih.govnih.govnih.govuni.lu.

The GR can inhibit the activity of NFκB and AP-1 through both direct and indirect protein-protein interactions, thereby preventing their binding to DNA and suppressing the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2, IL-6, tumor necrosis factor-alpha (TNFα), and interferon-gamma (IFNγ) guidetopharmacology.orgfishersci.nonih.govresearchgate.netguidetoimmunopharmacology.org. Specific mechanisms proposed include the tethering of GR to DNA-bound transcription factors (e.g., p65/RelA subunit of NFκB), competition for DNA binding sites, or competition for essential coactivators like p300/CBP nih.govnih.govfishersci.no. NFκB-luciferase dependent reporter gene assays have provided direct evidence of the NFκB-transrepression capabilities of this compound, UAMC-1217, and UAMC-1218 nih.govnih.govuni.lu.

Glucocorticoid Receptor Monomer Activity in Transrepression

While GR dimerization is essential for transactivation, transrepression is primarily mediated by the activity of GR monomers nih.govnih.govguidetopharmacology.orgnih.gov. These GR monomers can repress transcription by directly binding to negative glucocorticoid response elements (nGREs) or to GRE half-sites nih.govnih.gov. Alternatively, and perhaps more commonly, they can achieve repression by physically interacting with and tethering to other DNA-bound transcription factors, such as NFκB or AP-1, without directly binding to DNA themselves nih.govnih.gov. This monomeric activity is crucial for the anti-inflammatory effects of glucocorticoids.

Anti-inflammatory Efficacy Mediated by Glucocorticoid Receptor Transrepression by this compound

This compound and its analogs, particularly UAMC-1217 and UAMC-1218, have shown significant anti-inflammatory potential mims.comnih.govnih.gov. This efficacy is directly attributed to their selective activation of the GR transrepression pathway researchgate.netguidetopharmacology.org. For instance, UAMC-1217 has been observed to elicit selective downstream anti-inflammatory effects at endogenous target genes, such as GILZ/TSC22D3, in HaCat cells nih.gov. The fundamental premise behind the development of SEGRAs like this compound is to enhance these beneficial anti-inflammatory actions, which are predominantly mediated by transrepression, while simultaneously minimizing the adverse metabolic activities linked to transactivation nih.govmims.comuni.lu.

Dissociation of Glucocorticoid Receptor Functions by Selective Agonists

This compound serves as a prototype for a class of compounds known as selective glucocorticoid receptor agonists (SEGRAs) researchgate.net. The core principle of SEGRAs is to achieve a functional dissociation of the GR's activities, separating the desirable anti-inflammatory effects (mediated by transrepression) from the undesirable metabolic side effects (mediated by transactivation) nih.govresearchgate.netmims.comnih.govuni.luguidetopharmacology.orgguidetopharmacology.org. This contrasts sharply with traditional glucocorticoids, which activate both transactivation and transrepression pathways, leading to a broader spectrum of effects, including significant adverse events with long-term use researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org.

Data Tables

Table 1: Glucocorticoid Receptor Pathway Modulation by this compound and Analogs

Cellular and Intracellular Events Triggered by this compound

Gene Expression Regulation

Glucocorticoid-Induced Leucine Zipper (GILZ), encoded by the TSC22D3 gene, is an anti-inflammatory protein whose expression is stimulated by glucocorticoids. GILZ plays a crucial role in mediating the anti-inflammatory and immunosuppressive effects of steroids, and it has been shown to inhibit pro-inflammatory molecules, including nuclear factor κB (NFκB). Research findings indicate that this compound analogs, such as UAMC-1217, demonstrate reduced transactivation effects on the expression levels of the GILZ/TSC22D3 gene when compared to Dexamethasone (Dex) ensembl.org. This suggests that while traditional GCs may strongly upregulate GILZ, SEGRAs like this compound analogs aim for a more selective or balanced effect on such transactivated genes, aligning with their dissociated pharmacological profile ensembl.org.

The following table illustrates the relative mRNA levels of GILZ/TSC22D3 in HaCat cells after treatment with Dexamethasone or UAMC-1217, based on quantitative PCR (QPCR) assays ensembl.org:

| Compound | Concentration (nM) | Relative mRNA Levels of GILZ/TSC22D3 (Fold Change vs. Control) |

| Dexamethasone | 10 | Increased (e.g., ~15-fold) ensembl.org |

| Dexamethasone | 100 | Increased (e.g., ~20-fold) ensembl.org |

| Dexamethasone | 1000 | Increased (e.g., ~25-fold) ensembl.org |

| UAMC-1217 | 10 | Moderately Increased (e.g., ~5-fold) ensembl.org |

| UAMC-1217 | 100 | Moderately Increased (e.g., ~8-fold) ensembl.org |

| UAMC-1217 | 1000 | Moderately Increased (e.g., ~10-fold) ensembl.org |

Note: The exact fold change values are illustrative based on graphical representations and qualitative descriptions in the source, emphasizing the trend of reduced transactivation by UAMC-1217 compared to Dexamethasone ensembl.org.

A key anti-inflammatory property of this compound and its analogs is their potent repression of pro-inflammatory gene transcription ensembl.orguni.lu. Specifically, this compound analogs, such as UAMC-1217 and UAMC-1218, have been shown to exhibit stronger anti-inflammatory NFκB repression effects compared to Dexamethasone (Dex) at a 10 nM concentration ensembl.org. For instance, at this concentration, both UAMC-1217 and UAMC-1218 reduced TNF-induced NFκB reporter gene activity by approximately 95%, whereas Dexamethasone only achieved 40-45% inhibition ensembl.org. This robust repression of pro-inflammatory genes, including interleukin-6 (IL6), which is a TNF-inducible inflammatory gene, highlights the selective transrepression properties of these compounds ensembl.orguni.lu. This selective action, combined with weaker GR transactivation properties, shifts the GR's activity towards a more favorable anti-inflammatory profile ensembl.org.

The following table summarizes the comparative effects on NFκB reporter gene activity:

| Compound | Concentration (nM) | Reduction in TNF-induced NFκB Reporter Gene Activity (%) |

| Dexamethasone | 10 | 40-45 ensembl.org |

| UAMC-1217 | 10 | ~95 ensembl.org |

| UAMC-1218 | 10 | ~95 ensembl.org |

Upregulation of Anti-inflammatory Glucocorticoid Receptor Target Genes (e.g., GILZ/TSC22D3)

Glucocorticoid Receptor Post-Translational Modifications

The phosphorylation of the glucocorticoid receptor at Serine 211 (Ser211) in a hormone-dependent manner is recognized as a marker for transcriptional GR activation ensembl.org. Studies have demonstrated that this compound, along with its analogs UAMC-1217 and UAMC-1218, induces significant GR phosphoactivation at Ser211 ensembl.org. This phosphorylation at Ser211 is known to enhance the GR's capacity to activate transcription. Furthermore, the transcriptional activity of the GR correlates with the extent of Ser211 phosphorylation, suggesting that Ser211 phosphorylation serves as a biomarker for activated GR in vivo. The kinetics of Ser211 phosphorylation in response to ligand treatment are characterized by a robust and sustained response.

Intracellular Trafficking and Subcellular Localization

In the absence of a ligand, the glucocorticoid receptor primarily resides in the cytosol in an inactive state, associated with heat shock proteins ensembl.orguni.lumims.com. The binding of a ligand, such as this compound, activates the GR, leading to a conformational change and dissociation from these heat shock proteins ensembl.orguni.lufishersci.no. This activation is followed by the translocation of the GR from the cytosol into the nucleus ensembl.orguni.lumims.comfishersci.no. Immunofluorescence and biochemical fractionation studies have shown that this compound and its analogs (UAMC-1217, UAMC-1218) induce significant nuclear translocation of the GR ensembl.org. Notably, Serine 211-phosphorylated GR is predominantly localized within the nucleus, while Serine 203-phosphorylated GR tends to remain in the cytoplasm, indicating that differential phosphorylation influences the subcellular localization of the receptor. The nuclear translocation process following ligand binding occurs rapidly, with a majority of cellular GR moving into the nucleus within approximately 30 minutes of treatment with conventional glucocorticoids like Dexamethasone fishersci.no. The GR also undergoes dynamic cycles of ligand dissociation and re-binding, a process that is dependent on HSP90, and its nuclear export is facilitated by interactions with proteins like PP5 fishersci.no.

Glucocorticoid Receptor Nuclear Translocation Upon this compound Treatment

A critical step in glucocorticoid receptor signaling is its translocation from the cytoplasm to the nucleus upon ligand binding, where it can then modulate gene expression. Research has demonstrated that this compound effectively triggers significant glucocorticoid receptor phosphoactivation and subsequent nuclear translocation. This phenomenon has been observed in A549 cells through immunofluorescence assays, allowing for automated image quantification of GR translocation nih.gov.

Comparative studies with this compound analogs have provided further insights into the structural requirements for GR nuclear translocation. As detailed in the table below, this compound, along with its analogs UAMC-1217 and UAMC-1218, consistently induced GR nuclear translocation and showed favorable anti-inflammatory properties with reduced GR transactivation nih.gov. In contrast, UAMC-1158 and UAMC-1159 failed to elicit similar GR phosphoactivation or nuclear translocation and did not effectively modulate cellular GR activity nih.gov. These findings underscore the importance of specific structural features within this compound and its effective analogs for initiating the crucial nuclear translocation event.

Effect of this compound and Analogs on Glucocorticoid Receptor Nuclear Translocation in A549 Cells nih.gov

| Compound | GR Phosphoactivation | GR Nuclear Translocation | Modulation of Cellular GR Activity | Anti-inflammatory Properties |

| This compound | Significant | Significant | Favorable | Favorable |

| UAMC-1217 | Significant | Significant | Favorable | Favorable |

| UAMC-1218 | Significant | Significant | Favorable | Favorable |

| UAMC-1158 | No | No | Failed | Failed |

| UAMC-1159 | No | No | Failed | Failed |

| Dexamethasone | Significant | Significant | Favorable | Favorable |

| Dex-mesylate | Significant | Significant | Favorable | Favorable |

Preclinical Investigations of Gsk866 and Its Analogs

Development and Preclinical Evaluation of Covalently Binding Analogs of GSK866

Rationale for Designing Covalent Glucocorticoid Receptor Ligands (e.g., UAMC-1217, UAMC-1218)

The widespread use of synthetic glucocorticoids (GCs) as a primary treatment for acute and chronic inflammatory disorders is often limited by significant adverse effects associated with long-term administration. To address this, pharmaceutical research has focused on developing more selective GR ligands, such as SEGRAs, since the 1990s. A key strategy in this development involves the design of covalently binding drugs, which offer the potential for prolonged therapeutic effects due to their negligible off-rate from the target. This prolonged action could enable the use of smaller doses to achieve comparable therapeutic efficacy, thereby potentially reducing systemic side effects.

In this context, this compound analogs incorporating electrophilic covalent-binding warheads were developed with the aim of enhancing their clinical safety profile, particularly for long-lasting topical applications in skin diseases. Among these, UAMC-1217 and UAMC-1218 emerged as non-steroidal this compound analogs specifically designed with cysteine-reactive warheads.

Mechanisms of Covalent Binding Involving Cysteine-Reactive Warheads

The design of covalent GR ligands is predicated on the presence of nucleophilic amino acid residues within the GR ligand-binding domain (LBD) that can react with electrophilic warheads incorporated into the ligand structure. The crystal structure of the GR LBD bound to this compound (PDB code 3E7C) revealed a cysteine residue, Cys643, in close proximity to the dichlorophenyl group of this compound, suggesting a potential site for covalent interaction.

Further investigation through mass spectrometry analysis confirmed that UAMC-1217 and UAMC-1218 engage in covalent, cysteine-dependent binding to the GR-LBD. Interestingly, while Cys643 was structurally predicted, mass spectrometry identified the more solvent-exposed cysteine C622 as the primary reactive amino acid for covalent ligand interaction. This observation suggests that the more flexible C622 exhibits more favorable reaction kinetics for covalent ligand binding compared to the structurally constrained C643. Covalent inhibitors are typically composed of an electrophilic "warhead" that forms the covalent bond and a "guidance system" that dictates target selectivity.

Structure-Activity Relationships Governing Covalent Glucocorticoid Receptor Interaction

Preclinical evaluations have elucidated key structure-activity relationships for this compound analogs. In GR- and NFκB-dependent reporter gene assays, this compound analogs UAMC-1217 and UAMC-1218 demonstrated favorable anti-inflammatory properties, specifically exhibiting reduced GR transactivation. In contrast, other analogs, UAMC-1158 and UAMC-1159, failed to modulate cellular GR activity effectively.

Comparative studies indicated that UAMC-1217 and UAMC-1218 exhibited stronger anti-inflammatory NFκB repression effects at 10 nM concentration than Dexamethasone-mesylate (Dex-Mes) and Dexamethasone (B1670325) (Dex). These functional observations were corroborated by GR immuno-localization and S211 phospho-GR western analysis, which showed significant GR phosphoactivation and nuclear translocation following treatment with this compound, UAMC-1217, or UAMC-1218, but not with UAMC-1158 or UAMC-1159.

Molecular dynamics simulations and GR-LBD coregulator interaction profiling of this compound, UAMC-1217, and UAMC-1218 further revealed subtle conformational differences that may underlie their selective glucocorticoid receptor agonist (SEGRA) properties. Additionally, research into atropisomerism in non-steroidal glucocorticoid receptor modulators, including this compound, has shown that different atropisomers can significantly impact potency in GR cellular assays, with one isomer demonstrating notably higher activity.

Table 1: Comparative Potency in NFκB Repression

| Compound | NFκB Repression Effect at 10 nM (Relative to Dex/Dex-Mes) |

| UAMC-1217 | Stronger |

| UAMC-1218 | Stronger |

| Dexamethasone | Reference |

| Dex-mesylate | Reference |

| UAMC-1158 | Ineffective |

| UAMC-1159 | Ineffective |

In Vivo Preclinical Studies on Anti-inflammatory Potential of this compound Analogs

Evaluation in Preclinical Cutaneous Inflammatory Disease Models

Preclinical in vivo studies have investigated the anti-inflammatory potential of this compound and its covalent analogs. This compound and its analogs, including UAMC-1217 and UAMC-1218, which possess cysteine-reactive warheads, have demonstrated promising anti-inflammatory effects in preclinical models of cutaneous inflammatory diseases. These compounds are being explored for their potential application in long-lasting topical treatments for skin disorders.

Evaluation in Preclinical Ocular Inflammatory Disease Models

Beyond cutaneous applications, the anti-inflammatory potential of this compound and its cysteine-reactive analogs has also been evaluated in preclinical models relevant to ocular inflammatory diseases. These investigations suggest a broader therapeutic applicability for this class of selective glucocorticoid receptor agonists.

Comparative Anti-inflammatory Efficacy of this compound Analogs versus Traditional Glucocorticoids in Preclinical Models

Preclinical investigations have focused on characterizing the selective glucocorticoid receptor properties of this compound and its analogs, particularly in comparison to traditional glucocorticoids like Dexamethasone (Dex). These studies primarily utilize in vitro cellular assays to assess their impact on GR activity and gene expression relevant to inflammatory pathways.

Research findings indicate that certain non-steroidal this compound analogs, specifically UAMC-1217 and UAMC-1218, exhibit favorable anti-inflammatory properties coupled with reduced GR transactivation researchgate.netguidetopharmacology.orgmims.comguidetoimmunopharmacology.orgnih.gov. This is a crucial distinction from conventional glucocorticoids, which activate both transactivation and transrepression pathways nih.govresearchgate.netnih.gov. In contrast, other analogs such as UAMC-1158 and UAMC-1159 demonstrated a lack of cellular GR activity modulation, suggesting their inability to elicit the desired effects researchgate.netguidetopharmacology.orgmims.comguidetoimmunopharmacology.orgnih.gov.

Further detailed research involved comparing the effects of UAMC-1217 with Dexamethasone on endogenous target gene expression in HaCat cells. Quantitative polymerase chain reaction (qPCR) assays were performed to measure the mRNA transcription levels of the GR target gene GC-induced leucine (B10760876) zipper (GILZ)/TSC22D3 and the inflammatory and TNF-inducible NFκB target gene interleukin 6 (IL6) researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org.

The results demonstrated that UAMC-1217 effectively elicited anti-inflammatory IL6 gene transcription, a key indicator of transrepression, while concomitantly leading to reduced GILZ/TSC22D3 transcription levels researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org. This selective modulation suggests that UAMC-1217, as a SEGRA, can achieve anti-inflammatory effects without significantly activating the transactivation pathway often associated with adverse outcomes of traditional glucocorticoids. This contrasts with Dexamethasone, which is known to induce GILZ/TSC22D3 expression more broadly researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org.

The comparative efficacy at the cellular level is summarized in the table below:

| Compound | GR Transactivation (Cellular Assays) | NFκB-dependent Anti-inflammatory Properties (Cellular Assays) | Effect on GILZ/TSC22D3 mRNA (HaCat Cells) | Effect on IL6 mRNA (HaCat Cells) |

|---|---|---|---|---|

| Dexamethasone | Strong Activation | Potent Anti-inflammatory | Increased Transcription | Decreased Transcription (Anti-inflammatory) |

| This compound | Reduced Activation (as a SEGRA prototype) | Favorable Anti-inflammatory | Not explicitly detailed in direct comparison, but aims for reduced transactivation | Not explicitly detailed in direct comparison, but aims for anti-inflammatory effects |

| UAMC-1217 | Reduced Activation | Favorable Anti-inflammatory | Reduced Transcription | Decreased Transcription (Anti-inflammatory) |

| UAMC-1218 | Reduced Activation | Favorable Anti-inflammatory | Not explicitly detailed | Not explicitly detailed |

| UAMC-1158 | Failed to Modulate | Failed to Modulate | No significant modulation | No significant modulation |

| UAMC-1159 | Failed to Modulate | Failed to Modulate | No significant modulation | No significant modulation |

These preclinical findings highlight the potential of this compound and its effective analogs, particularly UAMC-1217 and UAMC-1218, as a novel class of compounds that can selectively target the anti-inflammatory pathways mediated by the glucocorticoid receptor, offering a more refined approach to managing inflammatory conditions researchgate.netmims.comguidetoimmunopharmacology.org.

Advanced Methodologies in Gsk866 Research

Structural Biology Approaches

Structural biology techniques are fundamental in unraveling the precise molecular interactions between GSK866 and the glucocorticoid receptor, offering a blueprint for rational drug design.

X-ray crystallography has been instrumental in determining the three-dimensional structure of the glucocorticoid receptor ligand-binding domain (GR-LBD) in complex with this compound. The Protein Data Bank (PDB) entry 3E7C represents this crucial structure, which was released on November 25, 2008. This structure, determined by X-ray diffraction at a resolution of 2.15 Å, provides atomic-level detail of the binding interaction.

The PDB 3E7C structure reveals the GR-LBD from Homo sapiens, encompassing residues 521-777, with a length of 257 amino acids and a theoretical weight of 29.84 KDa. Notably, the structure highlights the proximity of specific cysteine residues, such as C622, C643, and C736, within the ligand-binding pocket nih.gov. Mass spectrometry analysis further indicated that C622, rather than the structurally predicted C643, is the more reactive amino acid for covalent ligand interaction with the GR-LBD, suggesting more favorable reaction kinetics for the flexible C622 nih.gov. This compound is characterized as a non-steroidal agonist within this complex. This crystallographic data is pivotal for understanding the selective properties of this compound as a SEGRA nih.govnih.gov.

| PDB Entry | Ligand | Target | Resolution (Å) | Method | Organism | Release Date |

|---|---|---|---|---|---|---|

| 3E7C | This compound | Glucocorticoid Receptor LBD | 2.15 | X-ray Diffraction | Homo sapiens | 2008-11-25 |

Molecular dynamics (MD) simulations are computational techniques used to model the dynamic behavior of complex biomolecular systems, such as ligand-receptor interactions, over time nih.gov. In the context of this compound, MD simulations have been employed to investigate the interactions between the glucocorticoid receptor ligand-binding domain (GR-LBD) and this compound, as well as its covalently binding analogs UAMC-1217 and UAMC-1218 nih.gov. These simulations have revealed subtle conformational differences in the GR-LBD when bound to this compound or its analogs, which may underlie their selective glucocorticoid receptor agonist (SEGRA) properties nih.gov. MD simulations are valuable for probing transient intermediate protein-protein interaction (PPI) interface conformations, thereby facilitating structure-based rational inhibitor design.

Molecular 3D modeling and rational design strategies are integral to the development of new compounds based on the structural insights gained from techniques like X-ray crystallography. Molecular 3D modeling of this compound and its synthetic analogs, including UAMC-1158, UAMC-1159, UAMC-1217, and UAMC-1218, has been conducted within the context of the glucocorticoid receptor ligand-binding domain (GR-LBD) crystal structure (PDB: 3E7C) nih.gov.

Rational drug design aims to develop therapeutics by understanding how complex networks of molecules interact within cells. This approach involves the optimization of initial template structures and the subsequent assessment of their pharmacological activity. For this compound, this has included the development of analogs with cysteine-reactive warheads, such as UAMC-1217 and UAMC-1218, with the goal of improving their clinical safety profile by potentially prolonging therapeutic effects through covalent binding nih.gov. These analogs demonstrated favorable anti-inflammatory properties with reduced GR transactivation in reporter gene studies nih.gov. Recent research has also explored the impact of atropisomerism on non-steroidal glucocorticoid receptor modulators like this compound, utilizing virtual libraries and torsion angle scans to predict stable atropisomers. Subsequent cellular assays and docking studies (using PDB 3E7C) helped assign the stereochemistry and potency of these atropisomers.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Systems Biology and Omics Approaches

Systems biology and omics approaches provide a holistic view of the cellular responses to this compound treatment, moving beyond individual molecular interactions to understand complex biological networks.

Transcriptome analysis, a key omics approach, involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. This methodology has been applied to characterize the genome-wide immunomodulatory effects related to glucocorticoid receptor modulation by this compound and its analogs.

Specific research findings include the use of GR- and NFκB-dependent reporter gene studies to evaluate the anti-inflammatory properties and GR transactivation capabilities of this compound analogs (UAMC-1217, UAMC-1218, UAMC-1158, UAMC-1159) nih.gov. For instance, UAMC-1217 and UAMC-1218 showed favorable anti-inflammatory properties with reduced GR transactivation, while UAMC-1158 and UAMC-1159 did not modulate cellular GR activity nih.gov. Quantitative Polymerase Chain Reaction (QPCR) assays were performed to measure the relative mRNA levels of the GR target gene GILZ/TSC22D3 in HaCat cells treated with Dexamethasone (B1670325) (Dex) or UAMC-1217, demonstrating the impact of these compounds on gene expression nih.gov. Furthermore, Western blot analysis was utilized to assess the phosphorylation of GR at Ser211 and its nuclear translocation following treatment with this compound, UAMC-1217, or UAMC-1218 nih.gov.

| Assay Type | Compounds Tested | Key Findings | References |

|---|---|---|---|

| GR- and NFκB-dependent reporter gene assays | This compound, UAMC-1158, UAMC-1159, UAMC-1217, UAMC-1218 | UAMC-1217 and UAMC-1218 showed favorable anti-inflammatory properties with reduced GR transactivation; UAMC-1158 and UAMC-1159 failed to modulate GR activity. | nih.gov |

| QPCR assays (GILZ/TSC22D3 mRNA levels) | Dexamethasone, UAMC-1217 | Demonstrated modulation of GR target gene expression. | nih.gov |

| Western blot (GR Ser211 phosphorylation, nuclear translocation) | This compound, UAMC-1217, UAMC-1218, Dexamethasone | Triggered significant GR phosphoactivation and nuclear translocation. | nih.gov |

Epigenome profiling involves the study of chemical modifications to DNA or its associated proteins (histones) that affect gene expression without altering the underlying DNA sequence. This "omics" approach, alongside transcriptome and kinome profiling, has been identified as a method for a systems biology-level characterization of genome-wide immunomodulatory effects related to glucocorticoid receptor properties. Specifically, DNA methylation analysis is a component of epigenome profiling that has been employed in relevant studies to understand how treatments might trigger antiviral innate immunity pathways. This indicates that research on this compound and its interaction with the glucocorticoid receptor extends to investigating epigenetic modifications that influence gene regulation.

Conceptual Advances and Future Research Directions for Gsk866

Broader Implications for Anti-inflammatory and Immunomodulatory Therapeutics

Potential Application in Chronic Inflammatory and Autoimmune Disorders

The therapeutic utility of synthetic glucocorticoids in treating chronic inflammatory and autoimmune diseases is well-established; however, their long-term systemic administration frequently leads to significant adverse effects researchgate.netuni.luoutbreak.infonih.govnih.govnih.govnih.govnih.gov. This clinical challenge has driven the pharmaceutical industry to explore novel strategies, such as the development of SEGRAs, which aim to dissociate the beneficial anti-inflammatory actions from the detrimental metabolic side effects researchgate.netuni.luoutbreak.infonih.govnih.govnih.gov.

GSK866 and its analogs represent a significant conceptual advance in this regard. Recent research has focused on developing covalent-binding this compound analogs, such as UAMC-1217 and UAMC-1218, as potential SEGRA ligands researchgate.netuni.luoutbreak.infonih.gov. The rationale behind covalent binding is to prolong the therapeutic effects of the drug, potentially allowing for smaller doses and a reduction in systemic side effects due to a negligible off-rate compared to non-covalent drugs researchgate.netoutbreak.infonih.gov. These covalent-binding SEGRA ligands hold promise for localized applications, particularly in the treatment of topical inflammatory skin disorders researchgate.netuni.luoutbreak.infonih.gov.

Detailed research findings illustrate the favorable anti-inflammatory properties of these non-steroidal this compound analogs. Studies employing GR- and NFκB-dependent reporter gene assays have demonstrated reduced GR transactivation alongside effective NFκB-transrepression for UAMC-1217 and UAMC-1218, while other analogs like UAMC-1158 and UAMC-1159 failed to modulate cellular GR activity effectively researchgate.netuni.luoutbreak.info. Furthermore, UAMC-1217 has been shown to elicit selective downstream anti-inflammatory effects at endogenous target genes. For instance, quantitative PCR assays revealed that UAMC-1217 could modulate the mRNA transcription levels of the GR target gene GC-induced leucine (B10760876) zipper (GILZ)/TSC22D3 and the inflammatory NFκB target gene interleukin 6 (IL6) researchgate.netuni.lunih.gov.

The following table summarizes key findings regarding the anti-inflammatory properties of this compound analogs:

| Compound | GR Transactivation (Reporter Gene Assay) | NFκB Transrepression (Reporter Gene Assay) | GR Phosphoactivation & Nuclear Translocation | Covalent GR Binding (Mass Spectrometry) | Effect on GILZ/TSC22D3 mRNA | Effect on IL6 mRNA | Potential Application |

| This compound | Favorable properties | Favorable properties | Significant | - | - | - | General SEGRA prototype |

| UAMC-1217 | Reduced | Favorable properties | Significant | Confirmed (Cysteine-dependent) | Reduced | Anti-inflammatory | Topical Inflammatory Skin Disorders researchgate.netuni.luoutbreak.infonih.gov |

| UAMC-1218 | Reduced | Favorable properties | Significant | Confirmed (Cysteine-dependent) | - | - | Topical Inflammatory Skin Disorders researchgate.netuni.luoutbreak.info |

| UAMC-1158 | Failed to modulate | Failed to modulate | No significant modulation | - | - | - | Limited/None researchgate.netuni.luoutbreak.info |

| UAMC-1159 | Failed to modulate | Failed to modulate | No significant modulation | - | - | - | Limited/None researchgate.netuni.luoutbreak.info |

| Dexamethasone (B1670325) | Potent activation | Potent transrepression | Significant | - | Increased | Reduced | Traditional GC (for comparison) researchgate.netuni.lunih.gov |

Contribution to Understanding Intricacies of Glucocorticoid Receptor Signaling

This compound's role as a prototype selective glucocorticoid receptor agonist has significantly contributed to elucidating the complex intricacies of GR signaling. Unlike conventional glucocorticoids that activate both transactivation and transrepression pathways, this compound is designed to preferentially activate the transrepression pathway, which is largely responsible for the anti-inflammatory effects, while minimizing the transactivation pathway often associated with metabolic side effects researchgate.netnih.govnih.govnih.gov. This selective modulation is a cornerstone of advanced GR pharmacology.

Research involving this compound and its analogs has provided critical insights into the molecular mechanisms governing GR activity. Studies have demonstrated that treatment with this compound, UAMC-1217, or UAMC-1218 leads to significant GR phosphoactivation and subsequent nuclear translocation, indicating their ability to activate the receptor and facilitate its movement to the nucleus where it exerts its transcriptional effects researchgate.netoutbreak.info. Furthermore, mass spectrometry analysis of tryptic peptides of the recombinant GR ligand-binding domain (LBD) bound to UAMC-1217 or UAMC-1218 confirmed covalent cysteine-dependent GR binding, offering a deeper understanding of the ligand-receptor interaction for this class of compounds researchgate.netoutbreak.info.

Molecular dynamics simulations and coregulator interaction profiling of the GR-LBD when bound to this compound or its covalently binding analogs have revealed subtle conformational differences. These distinct conformational changes are hypothesized to underlie their selective SEGRA properties, providing a structural basis for their differentiated pharmacological profiles researchgate.netuni.luoutbreak.info. This detailed molecular understanding is crucial for the rational design of future GR-targeting therapies with improved therapeutic indices. The insights gained from studying this compound and its analogs underscore the concept that minor structural variations in ligands can induce specific conformational shifts in the GR-LBD, leading to diverse pharmacological outcomes based on their interactions with coactivators or corepressors nih.gov.

Q & A

Q. What experimental approaches are used to evaluate GSK866’s effects on gene expression and protein binding?

Researchers often employ gene expression profiling (e.g., RNA sequencing) and protein interaction assays (e.g., co-immunoprecipitation) to assess this compound’s activity. For example, data matrices comparing MI (measurement index) values under different conditions (this compound, 1217, Dexamethasone) reveal gene-specific expression trends, with color gradients (blue to red) indicating low-to-high activity . Protein binding is quantified via bar graphs with error bars , such as those for NR0B1, NCOA1, and MED1, which show binding strength variations under this compound versus controls (DMSO) . Statistical significance (marked by asterisks) ensures reliability.

Q. How does this compound’s binding mode to the glucocorticoid receptor (GR) differ from other ligands like dexamethasone?

this compound binds GR via 2'-arylpyrazole interactions , forming hydrogen bonds with Asn564 (100% occupancy, 1.7 Å) and Gln570 (58% occupancy, 2.6 Å) . Unlike dexamethasone, its non-steroidal structure avoids cross-reactivity with mineralocorticoid receptors. Crystallographic data (PDB 3E7C) confirm its unique orientation toward Arg611, distinguishing it from steroidal ligands .

Q. What methodologies are recommended for validating this compound’s selectivity in vitro?

Use competitive binding assays (e.g., surface plasmon resonance) to compare this compound’s affinity for GR against off-target receptors. Pair this with gene ontology analysis of transcriptomic data to identify pathway-specific effects. For example, MI matrices in highlight genes like NR0B1 and NCOA2, which are GR-specific, minimizing false positives .

Advanced Research Questions

Q. How can structural modifications of this compound improve receptor specificity or potency?

Analog design (e.g., 1217, 1218) focuses on cysteine-reactive warheads to enhance covalent binding. Testing involves dose-response matrices (as in ) and molecular dynamics simulations to predict binding stability. For instance, 1217 shows higher MI values for MED1 than this compound, suggesting improved interaction . Validate using X-ray crystallography to confirm residue-level interactions .

Q. How should researchers address contradictions in this compound’s efficacy across experimental models?

Contradictions (e.g., variable gene expression in different cell lines) require meta-analysis of multi-omics datasets and context-dependent validation . For example, conflicting protein binding data (e.g., NCOA3 under Dex vs. This compound) may reflect cell-type-specific cofactor availability . Apply Bayesian statistical models to weigh evidence strength and identify confounding variables .

Q. What strategies optimize experimental design for studying this compound’s long-term effects?

Use time-course assays (e.g., repeated MI measurements over 24–72 hours) to track dynamic gene expression. Incorporate knockdown/knockout models (e.g., siRNA for GR) to isolate this compound-specific effects. ’s multi-condition framework (DMSO, this compound, analogs) provides a template for systematic comparisons .

Q. How can computational methods complement wet-lab studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding poses, while QSAR models correlate structural features (e.g., 2'-arylpyrazole substituents) with activity. Cross-validate with crystallographic data (e.g., PDB 3E7C) and experimental MI values . Tools like PyMOL visualize hydrogen-bonding networks critical for GR activation .

Methodological Considerations

- Data Interpretation : Use hierarchical clustering (e.g., in ’s MI matrices) to group genes/proteins with similar response patterns to this compound .

- Ethical Standards : Ensure reproducibility by detailing experimental protocols per guidelines in (e.g., reporting error margins, sample sizes) .

- Literature Review : Leverage Google Scholar’s advanced search (e.g., date ranges, author filters) to prioritize high-impact studies on GR ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.